molecular formula C8H15N3S B13809577 1-(2-Isothiocyanatoethyl)-4-methylpiperazine CAS No. 70825-74-0

1-(2-Isothiocyanatoethyl)-4-methylpiperazine

Cat. No.: B13809577
CAS No.: 70825-74-0
M. Wt: 185.29 g/mol
InChI Key: QJSGVQKZKZYQQL-UHFFFAOYSA-N
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Description

1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a chemical compound characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-isothiocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can induce oxidative stress and apoptosis in cancer cells by increasing reactive oxygen species levels and depleting glutathione .

Comparison with Similar Compounds

Uniqueness: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine stands out due to its unique combination of a piperazine ring and an isothiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable thiourea and thiocarbamate derivatives makes it valuable in synthetic chemistry and material science .

Properties

CAS No.

70825-74-0

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2-isothiocyanatoethyl)-4-methylpiperazine

InChI

InChI=1S/C8H15N3S/c1-10-4-6-11(7-5-10)3-2-9-8-12/h2-7H2,1H3

InChI Key

QJSGVQKZKZYQQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN=C=S

Origin of Product

United States

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